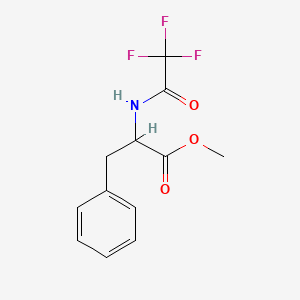

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate

Description

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate (CAS: 2612-19-3) is a chiral organic compound featuring a phenyl group at the C3 position, a trifluoroacetamido moiety at C2, and a methyl ester at the carboxyl terminus. It is widely utilized as a synthetic intermediate in peptide chemistry and pharmaceutical research due to its trifluoroacetamido protecting group, which enhances stability during reactions . Commercial sources report high purity (98%) and availability in quantities up to 25 g, though some suppliers list it as discontinued . Key applications include its role in Pd-catalyzed C–H arylation reactions for indole functionalization and as a precursor for bioactive molecules .

Properties

IUPAC Name |

methyl 3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMGRJXIRUWDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-(trifluoroacetamido)propanoate typically involves the reaction of phenylalanine with trifluoroacetic anhydride to form the trifluoroacetamido derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Hydrolysis reactions typically use acidic or basic conditions.

Major Products

Oxidation: Formation of 3-phenyl-2-(trifluoroacetamido)propanoic acid.

Reduction: Formation of 3-phenyl-2-amino propanoate.

Substitution: Formation of 3-phenyl-2-(trifluoroacetamido)propanoic acid.

Scientific Research Applications

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Biological Studies: It is used in studies involving enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-(trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Indole vs. Phenyl Derivatives

- Methyl (2S)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoate (1c): Replacing the phenyl group with an indol-3-yl group significantly alters reactivity. Compound 1c serves as a substrate for Pd-catalyzed C2-selective arylation, yielding derivatives like 12b (17% yield with phenyl substituents) . The indole ring enhances π-stacking interactions in catalytic systems but reduces yield compared to phenyl analogs due to steric hindrance .

- Methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-(trifluoroacetamido)propanoate (12b): Introducing a phenyl group at the indole C2 position further complicates synthesis, resulting in lower yields (17%) despite optimized Pd(OAc)₂ catalysis .

Spectral Data Comparison

- ¹³C NMR: The phenyl-bearing Methyl 3-phenyl-2-(trifluoroacetamido)propanoate exhibits distinct signals at δ174.48 (ester carbonyl) and δ166.41 (trifluoroacetamido carbonyl) . Indole derivatives show additional peaks near δ134–127 ppm for indolic carbons .

- HRMS: The target compound’s exact mass ([C₁₂H₁₂F₃NO₃]⁺) aligns with calculated values (e.g., 272.1393 vs. 272.1390 observed in a cyanomethyl analog) .

Protecting Group Modifications

Trifluoroacetamido vs. Acetamido

- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (2a): Replacing trifluoroacetamido with acetamido simplifies deprotection but reduces electron-withdrawing effects, lowering stability in acidic conditions. Yields for 2a range from 48% to 60% under Pd catalysis .

- tert-Butyl 4-oxo-2-((S)-3-phenyl-2-(trifluoroacetamido)propanamido)pentanoate (4a): The tert-butyl ester enhances solubility in nonpolar solvents compared to the methyl ester, as evidenced by tert-butyl derivatives requiring BF₃·OEt₂ for epoxide ring-opening reactions .

Ester Group Variations

- Ethyl Esters: Ethyl analogs (e.g., Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate) exhibit increased lipophilicity, favoring membrane permeability in drug design .

- tert-Butyl Esters : These derivatives demonstrate superior stability under basic conditions but require harsher deprotection methods (e.g., TFA cleavage) .

Q & A

Basic Research: Synthesis and Characterization

Q: What are the optimal synthetic routes for Methyl 3-phenyl-2-(trifluoroacetamido)propanoate, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves coupling trifluoroacetic anhydride with a methyl ester precursor, such as methyl 3-phenyl-2-aminopropanoate. Key parameters include temperature control (0–5°C for acylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of trifluoroacetic anhydride to amine (1.2:1 to avoid side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity. For yield optimization, monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.